Lipophilicity Comparison of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine
The computed LogP for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine is 3.3768 . In comparison, the computed LogP for the structurally similar but unsubstituted 4-chloropyrimidine is approximately 0.54 [1]. This data highlights the significant increase in lipophilicity conferred by the 2,6-diisopropyl groups.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.3768 |
| Comparator Or Baseline | 4-Chloropyrimidine (LogP ~0.54) |
| Quantified Difference | ΔLogP ≈ +2.84 |
| Conditions | Computational prediction |
Why This Matters
This difference is a critical parameter for medicinal chemists predicting membrane permeability, solubility, and overall drug-likeness of derived compounds.
- [1] PubChem. (n.d.). 4-Chloropyrimidine (Compound Summary). View Source
